Azido-PEG12-alcohol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H53N3O13 |

|---|---|

Peso molecular |

615.7 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C26H53N3O13/c27-29-28-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-26H2 |

Clave InChI |

QTOHMSLEMQLKDH-UHFFFAOYSA-N |

SMILES canónico |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

Azido-PEG12-alcohol: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG12-alcohol is a heterobifunctional linker widely utilized in biochemistry and drug development. It features a terminal azide (B81097) group (N₃) and a primary alcohol (-OH) group, separated by a discrete 12-unit polyethylene (B3416737) glycol (PEG) chain. This structure provides a versatile platform for bioconjugation, enabling the covalent linkage of diverse molecules through "click chemistry." The PEG spacer is a critical component, imparting hydrophilicity to the linked molecules, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles.[1][2][3] This guide provides an in-depth overview of the applications of this compound, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Core Applications in Biochemistry

The primary utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The azide group is a key participant in bioorthogonal click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions are highly efficient and specific, proceeding under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules. The terminal alcohol can be further functionalized or used as a point of attachment for other molecules.

The 12-unit PEG chain offers a balance of linker length and hydrophilicity. It is long enough to bridge significant distances between two conjugated molecules, which is crucial for applications like PROTACs, while enhancing the aqueous solubility of hydrophobic molecules, a common challenge in drug development.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is a valuable tool for constructing PROTACs, often serving as a segment of the linker. The azide group allows for the efficient connection of the target-binding or E3 ligase-binding moiety via click chemistry.

The length and composition of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for effective ubiquitination and subsequent degradation of the target protein.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker in an ADC is a critical component that connects the antibody to the drug payload, influencing the ADC's stability, solubility, and pharmacokinetic properties. The inclusion of hydrophilic PEG linkers, such as those derived from this compound, can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties. A PEG12 linker often represents a balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency.

Quantitative Data on PEG Linker Length

The length of the PEG linker is a critical parameter that must be optimized for each specific application. The following tables summarize data from various studies, illustrating the impact of PEG linker length on the performance of PROTACs and ADCs.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (Degradation) | Dₘₐₓ (%) | Reference |

| Estrogen Receptor α (ERα) | VHL | 12 | Less Potent | - | |

| Estrogen Receptor α (ERα) | VHL | 16 | More Potent | >90 | |

| TANK-binding kinase 1 (TBK1) | VHL | < 12 | No Degradation | - | |

| TANK-binding kinase 1 (TBK1) | VHL | 21 | 3 nM | 96 | |

| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG3 | 3.1 nM | >98 | |

| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG5 | 1.3 nM | >98 |

Note: Data is compiled from multiple sources and may not be directly comparable due to different experimental systems. A 12-unit PEG linker corresponds to approximately 37 atoms.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

| ADC Target | Payload | Linker Length | Clearance (mL/day/kg) in Rats | In Vivo Efficacy | Reference |

| Generic | MMAE | No PEG | ~15 | - | |

| Generic | MMAE | PEG4 | ~7 | - | |

| Generic | MMAE | PEG8 | ~5 | Improved | |

| Generic | MMAE | PEG12 | ~5 | Further Improved | |

| Generic | MMAE | PEG24 | ~5 | Similar to PEG12 | |

| Brentuximab | MMAE | PEG12 | - | Enhanced vs. non-PEGylated |

Note: This table summarizes general trends. Absolute values are highly dependent on the specific antibody, payload, and conjugation chemistry.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound. These are representative procedures and may require optimization for specific molecules and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation

This protocol describes the conjugation of an alkyne-modified protein with an azide-functionalized molecule, which could be a payload pre-conjugated to this compound.

Materials:

-

Alkyne-modified protein

-

Azido-PEG12-functionalized molecule (e.g., Azido-PEG12-Payload)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh solution of sodium ascorbate.

-

Prepare a premix of CuSO₄ and THPTA by combining them in a 1:5 molar ratio and allowing them to incubate at room temperature for 5 minutes.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 2-10 mg/mL.

-

Add the Azido-PEG12-functionalized molecule to the protein solution. A 5- to 10-fold molar excess over the protein is a good starting point.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Reaction Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

-

-

Purification:

-

Upon completion, purify the conjugate from excess reagents and unreacted starting materials using SEC. The column should be equilibrated with a suitable storage buffer for the protein conjugate.

-

-

Characterization:

-

Characterize the purified conjugate by mass spectrometry to confirm the addition of the Azido-PEG12-payload and by SEC to assess purity and aggregation. The drug-to-antibody ratio (DAR) can be determined by Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

-

Protocol 2: Synthesis of a PROTAC using this compound and Click Chemistry

This protocol outlines the final step in a modular PROTAC synthesis, where an alkyne-functionalized target-binding ligand is conjugated to an azide-functionalized E3 ligase ligand connected via a PEG12 linker.

Materials:

-

Alkyne-functionalized target-binding ligand

-

E3 ligase ligand-PEG12-Azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Reaction Setup:

-

In a reaction vial, dissolve the alkyne-functionalized target-binding ligand (1.0 eq) and the E3 ligase ligand-PEG12-Azide (1.0-1.2 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

-

-

Reaction:

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

-

Conclusion

This compound is a powerful and versatile tool in modern biochemistry and drug development. Its well-defined structure, combining the reactivity of an azide group for click chemistry with the beneficial properties of a 12-unit PEG spacer, makes it an excellent choice for constructing complex biomolecules like PROTACs and ADCs. The ability of the PEG12 linker to enhance solubility and improve pharmacokinetic profiles, while providing an optimal spatial separation between conjugated moieties, underscores its importance in the rational design of next-generation therapeutics. The experimental protocols provided herein offer a starting point for researchers to harness the potential of this compound in their own investigations.

References

An In-depth Technical Guide to Azido-PEG12-alcohol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG12-alcohol. This bifunctional molecule is a cornerstone in the field of bioconjugation and drug development, primarily utilized as a hydrophilic linker to connect molecules of interest. Its unique combination of an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group offers researchers a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound, systematically named 35-azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol, is a well-defined, monodisperse PEG linker.[1] The presence of the twelve ethylene (B1197577) glycol units confers high water solubility to the molecule and any conjugate it is a part of.[1][2] This increased hydrophilicity can improve the pharmacokinetic properties of therapeutic molecules by reducing aggregation and improving in vivo stability.

| Property | Value | References |

| Chemical Formula | C24H49N3O12 | [1] |

| Molecular Weight | 571.67 g/mol | [1] |

| CAS Number | 1821464-55-4, 73342-16-2 | |

| Appearance | Liquid or White Solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in water, DMSO, DMF, and DCM. |

Table 1: Key Chemical and Physical Properties of this compound

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is sufficient. The compound is stable enough for shipping at ambient temperatures for a few weeks.

Reactivity and Functional Groups

The utility of this compound stems from its two distinct functional groups: the terminal azide and the terminal hydroxyl group.

The Azide Group: A Gateway to "Click" Chemistry

The azide moiety is a key player in "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. This makes the azide group on this compound an ideal handle for conjugation to a wide range of molecules. It readily participates in two main types of cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly reliable reaction joins the azide with a terminal alkyne to form a stable triazole linkage. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for applications in living systems.

The Hydroxyl Group: A Site for Further Derivatization

The terminal hydroxyl group provides an additional site for chemical modification. It can be functionalized through various standard organic chemistry reactions, such as esterification or etherification, to introduce other reactive groups or to attach it to a solid support. This dual functionality allows for the sequential or orthogonal synthesis of complex molecular architectures.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a molecule containing a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a stock solution of CuSO4 (e.g., 100 mM in deionized water).

-

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in deionized water) immediately before use.

-

Prepare a stock solution of the THPTA or TBTA ligand (e.g., 50 mM in DMSO/water).

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne-functionalized molecule to the reaction buffer to achieve the desired final concentration.

-

Add this compound to the reaction mixture, typically at a 1.1 to 1.5 molar excess relative to the alkyne.

-

Add the Cu(I)-stabilizing ligand to the mixture. A 5-fold molar excess of ligand to copper is often used.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the CuSO4 stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution. A final concentration of 0.1-1 mM CuSO4 and 1-5 mM sodium ascorbate is common.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

-

-

Purification:

-

Upon completion, the product can be purified using methods appropriate for the conjugate, such as size exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted reagents and the copper catalyst.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of this compound to a molecule functionalized with a DBCO group.

Materials:

-

This compound

-

DBCO-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO or other suitable organic solvent

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent. Ensure the solvent is miscible with the aqueous reaction buffer.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the DBCO-functionalized molecule in the reaction buffer.

-

Add the this compound stock solution to the reaction mixture. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion. The final concentration of the organic solvent should typically be kept below 10-15% to avoid precipitation of biomolecules.

-

-

Reaction Incubation:

-

Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight. The reaction progress can be monitored by observing the disappearance of the DBCO absorbance at approximately 310 nm using UV-Vis spectroscopy, or by LC-MS.

-

-

Purification:

-

Purify the conjugate using a method suitable for the product, such as size exclusion chromatography or HPLC, to remove any unreacted starting materials.

-

Applications and Workflows

This compound is a versatile tool in the development of complex biomolecules and therapeutic agents. Below are diagrams illustrating its application in two key areas.

The workflow in Figure 1 illustrates the conjugation of this compound to a protein. Initially, the protein is functionalized with an alkyne group. Subsequently, the alkyne-modified protein is reacted with this compound through a copper-catalyzed click reaction to form a stable conjugate. The terminal hydroxyl group on the PEG linker remains available for further modification if desired.

Figure 2 depicts a common strategy for synthesizing a PROTAC molecule. The hydroxyl group of this compound is first activated to allow for the attachment of an E3 ligase ligand. The resulting azide-functionalized linker-ligand construct is then "clicked" to a ligand for the protein of interest (POI) that has been modified with an alkyne. The final PROTAC molecule acts by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and dual-functionality make it an ideal linker for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics. The robust and efficient click chemistry reactions enabled by its azide group, coupled with the potential for further modification at its hydroxyl terminus, provide a powerful platform for the construction of complex and precisely defined molecular architectures.

References

Azido-PEG12-alcohol structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and applications of Azido-PEG12-alcohol, a versatile heterobifunctional linker molecule. This guide is intended for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in utilizing this reagent for bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group (-N₃) and a hydroxyl group (-OH). The PEG linker is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media. The azide and hydroxyl groups provide orthogonal reactivity, allowing for sequential conjugation to different molecules.

| Property | Value |

| Molecular Formula | C₂₄H₄₉N₃O₁₂ |

| Molecular Weight | 571.67 g/mol [1][2] |

| Exact Mass | 571.3316 g/mol [2] |

| Appearance | Viscous liquid or white solid[3] |

| Purity | Typically >95% |

| Solubility | Soluble in water, DMSO, DMF, and DCM[4] |

| Storage | Recommended storage at -20°C for long-term stability |

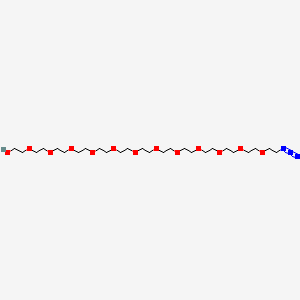

Chemical Structure

The structure of this compound consists of a twelve-unit polyethylene glycol chain flanked by an azidoethyl group at one end and a hydroxyl group at the other.

Caption: Chemical structure of this compound.

Applications in Bioconjugation and Drug Development

The primary application of this compound is in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are widely used to conjugate molecules of interest, such as small molecule drugs, peptides, proteins, and fluorescent dyes.

A significant area of application is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the linker component that connects the target protein-binding ligand to the E3 ligase-binding ligand.

Experimental Protocols

The following is a representative, generalized protocol for the conjugation of an alkyne-functionalized molecule to this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is a common step in the synthesis of more complex molecules like PROTACs.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.0 equivalent) in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS.

-

Work-up: Upon completion of the reaction, dilute the mixture with deionized water and extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the final conjugate.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC, where this compound is first functionalized and then conjugated to a target-binding ligand via a CuAAC reaction.

Caption: Generalized workflow for PROTAC synthesis using an azide-PEG linker.

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG12-alcohol, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a detailed, two-step synthetic protocol, a robust purification methodology using column chromatography, and the expected analytical data for the final product.

Overview of this compound

This compound is a chemical reagent characterized by a discrete-length polyethylene (B3416737) glycol (PEG) chain of twelve ethylene (B1197577) oxide units, capped at one end with a reactive azide (B81097) group and at the other with a primary alcohol. The azide functionality allows for efficient and specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry". The terminal hydroxyl group offers a versatile handle for further chemical modification. The hydrophilic PEG linker enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₄₉N₃O₁₂ |

| Molecular Weight | 571.66 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Purity (Typical) | >95% |

| Solubility | Soluble in water, DMSO, DMF, dichloromethane (B109758) |

| Storage Conditions | -20°C, desiccated |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available dodecaethylene glycol (HO-PEG12-OH). The first step involves the selective mono-tosylation of one of the terminal hydroxyl groups, followed by nucleophilic substitution of the tosylate with sodium azide.

Synthesis Workflow

Experimental Protocol: Synthesis

Step 1: Mono-tosylation of Dodecaethylene Glycol

-

Preparation: To a solution of dodecaethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 eq).

-

Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 dichloromethane:methanol (B129727). The product, mono-tosyl-PEG12-alcohol, will have a higher Rf value than the starting diol.

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosyl-PEG12-alcohol as a viscous oil. The crude product can be used in the next step without further purification.

Step 2: Azidation of Mono-tosyl-PEG12-alcohol

-

Preparation: Dissolve the crude mono-tosyl-PEG12-alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

-

Reaction: Add sodium azide (3.0 eq) to the solution. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC using a mobile phase of 10:1 dichloromethane:methanol. The product, this compound, will have a slightly higher Rf than the tosylated intermediate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Table 2: Typical Reaction Parameters and Expected Yields

| Step | Reactant | Stoichiometry | Solvent | Temperature | Time (h) | Typical Yield |

| 1. Tosylation | Dodecaethylene Glycol | 1.0 eq | Dichloromethane | 0 °C to RT | 12-16 | >90% (crude) |

| p-Toluenesulfonyl Chloride | 1.05 eq | |||||

| Triethylamine | 1.1 eq | |||||

| 2. Azidation | Mono-tosyl-PEG12-alcohol | 1.0 eq | DMF | 80-90 °C | 12-24 | 85-95% (crude) |

| Sodium Azide | 3.0 eq |

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, byproducts such as di-azido-PEG12, and residual solvents. The primary method for purification is flash column chromatography on silica (B1680970) gel.

Purification Workflow

Experimental Protocol: Purification

-

TLC Analysis: Before performing column chromatography, determine an appropriate solvent system using TLC. A common mobile phase for PEG compounds is a mixture of dichloromethane and methanol. A gradient elution will likely be necessary. For visualization, Dragendorff's stain or a ceric ammonium (B1175870) molybdate (B1676688) stain can be used.

-

Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material. A typical ratio of silica gel to crude product is 50:1 to 100:1 by weight. Equilibrate the column with the initial, less polar eluent (e.g., 100% dichloromethane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the top of the silica gel column.

-

Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a clear, viscous oil or a white solid.

Table 3: Purity Profile of this compound

| Stage | Typical Purity | Analytical Method |

| Crude Product | 70-85% | ¹H NMR, TLC |

| After Column Chromatography | >95% | ¹H NMR, HPLC, Mass Spectrometry |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show the characteristic peaks for the ethylene glycol backbone (a broad multiplet around 3.6 ppm), the methylene (B1212753) protons adjacent to the azide group (a triplet around 3.4 ppm), and the methylene protons adjacent to the hydroxyl group (a triplet around 3.7 ppm).

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight of the product. The expected [M+Na]⁺ ion would be at m/z 594.3.

-

HPLC: High-performance liquid chromatography can be used to assess the purity of the final product. A reversed-phase C18 column with a water/acetonitrile gradient is a common method.

This comprehensive guide provides a robust framework for the successful synthesis and purification of this compound, enabling researchers and drug development professionals to produce this key linker for their bioconjugation needs.

solubility of Azido-PEG12-alcohol in different solvents

An In-depth Technical Guide to the Solubility of Azido-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. This document outlines the qualitative and quantitative solubility of this reagent in various common laboratory solvents, details experimental protocols for solubility determination, and provides a logical workflow for assessing its solubility.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a hydroxyl group. The presence of the 12-unit PEG chain imparts significant hydrophilicity to the molecule, influencing its solubility profile. The azide group allows for covalent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The hydroxyl group offers an additional site for further chemical derivatization. Understanding the solubility of this linker is critical for its effective use in aqueous and organic media for various bioconjugation applications.

Solubility Profile of this compound

The solubility of this compound is largely dictated by its PEG chain, which readily forms hydrogen bonds with protic solvents. Generally, PEG compounds are known to be soluble in water and a range of organic solvents.

Qualitative Solubility

Multiple suppliers of this compound and similar Azido-PEG-alcohol compounds consistently report its solubility in the following solvents:

The hydrophilic nature of the PEG spacer enhances the aqueous solubility of molecules it is conjugated to.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, data for analogous Azido-PEG-alcohol compounds with shorter PEG chains provide valuable insights. The following table summarizes available data and provides estimations for this compound. It is important to note that as the PEG chain length increases, the mass of the compound increases, which can influence the mg/mL solubility. However, the overall hydrophilicity also increases, often leading to very high solubility in polar solvents.

| Solvent | Compound | Reported Solubility | Estimated Solubility of this compound (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Azido-PEG3-alcohol | 100 mg/mL | > 100 mg/mL |

| Water | Azido-PEG3-alcohol | 100 mg/mL | > 100 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Azido-PEG4-alcohol | ≥ 33.33 mg/mL | > 30 mg/mL |

| Water | Azido-PEG4-alcohol | ≥ 100 mg/mL | > 100 mg/mL |

Disclaimer: The estimated solubility values for this compound are based on data from shorter-chain analogs and the general understanding of PEG solubility. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a method for determining the quantitative solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials

-

This compound

-

Solvents of interest (e.g., Water, DMSO, DMF, DCM, Ethanol)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Analytical balance

-

Micropipettes

-

HPLC-UV or a UV-Vis spectrophotometer

Procedure

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO) to prepare a stock solution of known concentration. This stock will be used to prepare a calibration curve.

-

-

Generation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Analyze these standards using HPLC-UV or a UV-Vis spectrophotometer to measure the absorbance at a wavelength where the compound absorbs.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a series of vials. The amount should be sufficient to ensure that not all of the compound dissolves.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent if necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted supernatant using the same analytical method (HPLC-UV or UV-Vis spectrophotometry) used for the calibration curve.

-

Determine the absorbance of the sample and use the calibration curve to calculate the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the solubility of this compound in the test solvent at the specified temperature. This can be expressed in mg/mL or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound exhibits excellent solubility in water and common polar organic solvents such as DMSO, DMF, and DCM, which is a key advantage for its application in bioconjugation and drug delivery research. While precise quantitative data for this specific molecule is limited, the available information for shorter PEG analogs suggests very high solubility in these solvents. The provided experimental protocol offers a reliable method for researchers to determine the exact solubility in their specific solvent systems and experimental conditions. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling the effective and efficient use of this compound in their research endeavors.

References

Azido-PEG12-alcohol CAS number and chemical information

For researchers, scientists, and professionals in drug development, Azido-PEG12-alcohol is a critical tool in the field of bioconjugation and targeted therapeutics. This technical guide provides comprehensive information on its chemical properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) group and a hydroxyl group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics crucial for its application in bioconjugation. The azide group serves as a reactive handle for "click chemistry," while the hydroxyl group can be further modified. The PEG spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1]

It is important to note that several CAS (Chemical Abstracts Service) numbers are associated with this compound and its variations. The most commonly cited CAS number is 73342-16-2 .[][3] Other reported CAS numbers include 1821464-55-4 and 1111239-69-0 .[4][5] Researchers should verify the specific product information with their supplier.

A summary of its key chemical and physical properties is presented below:

| Property | Value | References |

| Molecular Formula | C₂₄H₄₉N₃O₁₂ | |

| Molecular Weight | ~571.66 g/mol | |

| Appearance | Viscous liquid or white solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage | Recommended at -20°C for long-term stability |

Core Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a versatile reagent in several advanced applications:

Click Chemistry

The azide moiety of this compound is a key component in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This reaction is highly efficient and specific, forming a stable triazole linkage under mild, aqueous conditions. It is widely used for:

-

Bioconjugation: Attaching molecules to proteins, peptides, nucleic acids, and other biomolecules that have been modified to contain an alkyne group.

-

Surface Modification: Functionalizing surfaces of materials for biological applications.

-

Fluorescent Labeling: Conjugating fluorescent dyes for imaging and tracking studies.

There are two primary types of azide-alkyne click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN), making it ideal for applications in living systems.

PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to this compound using a copper catalyst. Optimization may be required for specific applications.

Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)) solution (e.g., 10 mM in DMSO)

-

Reaction buffer (e.g., PBS)

-

Solvent for dissolving reactants (e.g., DMSO, water)

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound and the alkyne-containing molecule in a suitable solvent to the desired concentrations.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the reaction buffer.

-

-

Addition of Catalyst Components:

-

Add the copper ligand to the reaction mixture to a final concentration of 0.1 mM. Vortex gently to mix.

-

Add the CuSO₄ solution to a final concentration of 1 mM. Vortex gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM. Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may vary depending on the specific reactants.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a chelating agent like EDTA or by proceeding directly to purification.

-

-

Purification:

-

Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC to remove unreacted reagents and catalyst.

-

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams depict key processes.

References

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two distinct ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] Far from being a mere spacer, this linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, valued for their hydrophilicity, biocompatibility, and tunable length.[4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC development, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

The Core Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous balance of flexibility and hydrophilicity. This characteristic is fundamental to addressing a key challenge in PROTAC development: the often large and lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications.

Modulating Cellular Permeability

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, it is crucial to note that excessive PEGylation can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and an E3 ligase. The length and flexibility of the PEG linker are critical parameters in this process.

-

Linker Length: An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

-

Flexibility: The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry. This can be particularly beneficial when dealing with challenging targets or E3 ligases.

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

| Data compiled from publicly available research. |

| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | SMARCA2 | VHL | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | SMARCA2 | VHL | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | SMARCA2 | VHL | PEG4 | 250 | 70 | 1.1 |

| ERα PROTAC 1 | ERα | VHL | 12 | >100 | - | - |

| ERα PROTAC 2 | ERα | VHL | 16 | ~10 | >90 | - |

| TBK1 PROTAC 1 | TBK1 | VHL | < 12 | No degradation | - | - |

| TBK1 PROTAC 2 | TBK1 | VHL | 21 | 3 | 96 | - |

| Data is illustrative and compiled from various sources in the literature. |

Mandatory Visualization

PROTAC-mediated protein degradation pathway.

A typical workflow for the design and evaluation of PROTACs.

Impact of BTK degradation by PROTACs on B-cell receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of PROTACs with PEG linkers.

Protocol 1: General Synthesis of a PEGylated PROTAC (Amide Coupling)

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker via amide bond formation.

Materials:

-

POI ligand with a carboxylic acid functional group (Component A-COOH)

-

E3 ligase ligand with an amine functional group (e.g., pomalidomide (B1683931) derivative)

-

Amine-PEGn-Boc (Boc-protected amine PEG linker)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Standard glassware for organic synthesis

-

HPLC for purification

Procedure:

Step 1: Coupling of Component A with Amine-PEGn-Boc

-

Dissolve Component A-COOH (1.0 eq) and Amine-PEGn-Boc (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

-

Dissolve the purified Component A-PEGn-Boc in DCM.

-

Add TFA (20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH₂) is often used in the next step without further purification.

Step 3: Final Coupling with E3 Ligase Ligand

-

Follow the procedure outlined in Step 1, using the deprotected Component A-PEGn-NH₂ and an E3 ligase ligand with a carboxylic acid functional group as the coupling partners.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cultured cells expressing the POI

-

PROTAC compound

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the western blot.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

-

PAMPA plate (donor and acceptor plates)

-

Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

-

PROTAC stock solution in DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

-

Membrane Coating: Add the artificial membrane solution to the filter of the donor plate and allow it to impregnate the filter.

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

-

Prepare Donor Plate: Add the PROTAC solution (diluted in PBS from the DMSO stock) to the wells of the donor plate.

-

Incubation: Assemble the PAMPA plate by placing the donor plate into the acceptor plate. Incubate at room temperature for a specified period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

-

Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) Where:

-

Vd = Volume of donor well

-

Va = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

C_a(t) = Concentration in the acceptor well at time t

-

C_eq = Equilibrium concentration

-

Protocol 4: Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based method that models human intestinal absorption and can assess both passive and active transport of a PROTAC.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Hank's Balanced Salt Solution (HBSS)

-

PROTAC stock solution in DMSO

-

LC-MS/MS for analysis

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the PROTAC solution (in HBSS) to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At various time points, take samples from the basolateral chamber and replace with fresh HBSS.

-

-

Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess efflux.

-

Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

-

Calculate Permeability: The apparent permeability coefficient (Papp) is calculated as described in the PAMPA protocol. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active efflux.

Protocol 5: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged POI and a HaloTag®-labeled E3 ligase.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

PROTAC of interest

-

Luminometer with 460 nm and >610 nm filters

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

-

Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Protocol 6: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA)

-

Purified POI

-

Purified E3 ligase complex (e.g., VCB)

-

PROTAC

-

Running buffer

Procedure:

-

Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity (KD).

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase.

-

The increase in response compared to the binary interaction represents the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgrams to appropriate binding models to determine the kinetic rate constants (ka and kd) and the affinity (KD) for both the binary and ternary interactions.

-

Calculate the cooperativity (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity.

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG linkers in the development of next-generation protein degraders.

References

An In-depth Technical Guide to Bioconjugation with PEG Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and PEGylation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate with combined or enhanced properties. A widely utilized and impactful strategy within this field is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, most notably proteins, peptides, and antibody fragments. This modification has become a cornerstone in pharmaceutical development, offering a powerful method to improve the therapeutic efficacy and safety of many drugs.

The addition of PEG imparts several advantageous physicochemical properties to the conjugated molecule. These include an increased hydrodynamic size, enhanced solubility, and steric shielding of the biomolecule's surface. Consequently, PEGylation can lead to a range of clinically significant benefits:

-

Prolonged Plasma Half-Life: The increased size of the PEG-protein conjugate reduces its rate of clearance by the kidneys, extending its circulation time in the bloodstream.

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains can mask epitopes on the protein surface, diminishing its recognition by the immune system and reducing the likelihood of an adverse immune response.

-

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, increasing their stability in biological environments.

-

Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and proteins.

These benefits have led to the successful development and regulatory approval of numerous PEGylated therapeutics for a variety of diseases, including cancer, hepatitis, and chronic kidney disease.

Core Principles of PEGylation Chemistry

The foundation of PEGylation lies in the reaction between a functionalized PEG reagent and a specific functional group on the target biomolecule. The choice of PEG reagent and reaction conditions is critical for controlling the site of attachment and the degree of PEGylation, which in turn influences the biological activity and pharmacokinetic profile of the resulting conjugate.

Common PEGylation Strategies

Two of the most prevalent strategies for protein PEGylation target the primary amines of lysine (B10760008) residues and the N-terminus, or the thiol groups of cysteine residues.

-

Amine-Reactive PEGylation (e.g., NHS Esters): N-hydroxysuccinimide (NHS) ester-activated PEGs are widely used to modify the primary amine groups found on lysine residues and the N-terminus of proteins. This reaction proceeds efficiently under mild pH conditions (typically pH 7-9) to form a stable amide bond.

-

Thiol-Reactive PEGylation (e.g., Maleimides): PEG reagents containing a maleimide (B117702) group react specifically with the sulfhydryl (thiol) group of cysteine residues. This reaction is highly selective and occurs readily at neutral or slightly basic pH (pH 6.5-7.5), forming a stable thioether bond.

The choice between these strategies often depends on the amino acid composition and structure of the target protein, as well as the desired level of site-specificity.

Quantitative Data on PEGylation

The effectiveness of a PEGylation strategy is evaluated through various quantitative parameters, including PEGylation efficiency, the impact on the biomolecule's in vitro bioactivity, and the resulting changes in its pharmacokinetic profile.

Table 1: Comparative PEGylation Efficiency

| PEGylation Strategy | Target Residue | Typical Molar Excess of PEG Reagent | Reaction pH | Typical Reaction Time | Reported Efficiency/Yield |

| NHS Ester | Lysine, N-terminus | 5 to 50-fold | 7.0 - 9.0 | 30 min - 2 hours | Can result in a heterogeneous mixture of mono-, di-, and multi-PEGylated species. Yield of mono-PEGylated protein can be around 60%. |

| Maleimide | Cysteine | 10 to 20-fold | 6.5 - 7.5 | 2 - 4 hours | Generally high due to the specificity of the thiol-maleimide reaction. |

| Aldehyde | N-terminus | 2 to 5-fold | 4.0 - 7.0 | Up to 20 hours | Can achieve high selectivity for the N-terminus, leading to a more homogeneous product. |

Table 2: Impact of PEGylation on In Vitro Bioactivity

| Protein | PEG Size (kDa) | PEGylation Site | Retained In Vitro Bioactivity (%) | Reference |

| Interferon-α2a | 40 (branched) | Lysine | 7% | |

| Interferon-α2a | 20 (linear) | Lysine | 14.2% | |

| Interferon-α2a | 10 (linear) | Lysine | 20.9% | |

| Growth Hormone-Releasing Factor (GRF) Analog | 2 or 5 | N-terminus | Reduced potency | |

| GRF Analog | 2 or 5 | Asp8 or Lys12 | Decreased potency | |

| GRF Analog | 2 or 5 | Lys21 or Asp25 | Not significantly affected | |

| GRF Analog | 2 or 5 | C-terminus | Retained high potency |

Table 3: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Proteins

| Protein | PEG Size (kDa) | Elimination Half-Life (PEGylated) | Elimination Half-Life (Non-PEGylated) | Fold Increase | Reference |

| Interferon-α2a | 40 (branched) | 61-110 hours | ~2-3 hours | ~20-55 | |

| Interferon-α2b | 12 (linear) | 27.2-39.3 hours | ~2-3 hours | ~9-20 | |

| G-CSF (Filgrastim) | 20 (linear) | up to 42 hours | 3.5-3.8 hours | ~11-12 | |

| Adenosine Deaminase | 5 (linear) | ~48-72 hours | minutes | Significant increase | |

| Interferon-α2a | 20 (linear) | 26.6-fold increase vs. native | - | 26.6 | |

| Interferon-α2a | 10 (linear) | 11.9-fold increase vs. native | - | 11.9 | |

| Proticles (nanoparticles) | - | 0.23 ± 0.01 % ID/g (1 h p.i.) | 0.06 ± 0.01 % ID/g (1 h p.i.) | 3.8 |

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible bioconjugation experiments. Below are protocols for common PEGylation and characterization techniques.

Protocol 1: NHS Ester PEGylation of a Protein

Objective: To covalently attach an NHS-activated PEG to the primary amines of a protein.

Materials:

-

Protein solution (e.g., 1-10 mg/mL in a suitable buffer)

-

Amine-reactive PEG-NHS ester

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the PEG-NHS ester.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

-

PEGylation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes to hydrolyze any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and byproducts by purifying the PEGylated protein using size exclusion or ion-exchange chromatography.

-

Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE and mass spectrometry.

Protocol 2: Maleimide PEGylation of a Thiol-Containing Protein

Objective: To selectively conjugate a maleimide-activated PEG to the free sulfhydryl groups of a protein.

Materials:

-

Thiol-containing protein solution

-

PEG-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5 (thiol-free)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reduction step with a reagent like DTT or TCEP should be performed, followed by removal of the reducing agent.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible organic solvent (e.g., DMSO).

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and protein using size exclusion chromatography.

-

Characterization: Characterize the purified conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and assess purity.

Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE

Objective: To visualize the increase in molecular weight of a protein after PEGylation.

Materials:

-

Unmodified protein (control)

-

PEGylated protein sample

-

Protein molecular weight markers

-

SDS-PAGE gels (appropriate percentage for the protein size)

-

Running buffer (e.g., Tris-Glycine-SDS)

-

Sample loading buffer (e.g., Laemmli buffer)

-

Coomassie Brilliant Blue or other protein stain

-

Destaining solution

Procedure:

-

Sample Preparation: Prepare the protein samples (unmodified and PEGylated) by diluting them in sample loading buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Gel Loading: Load the molecular weight markers and the protein samples into the wells of the SDS-PAGE gel.

-

Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue for a sufficient amount of time to visualize the protein bands.

-

Destaining: Destain the gel to reduce the background and enhance the visibility of the protein bands.

-

Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band or a smear at a higher apparent molecular weight. The degree of PEGylation can be qualitatively assessed by the extent of the molecular weight shift.

Visualization of Pathways and Workflows

Signaling Pathways Involving PEGylated Molecules

PEGylated molecules are not only therapeutic agents but also valuable tools for studying biological signaling pathways. By altering the pharmacokinetic and pharmacodynamic properties of ligands, PEGylation allows for sustained receptor activation and detailed investigation of downstream signaling events.

Caption: PEG-IFN binds to its receptor, initiating the JAK-STAT pathway.

Caption: PEG-G-CSF activates the JAK-STAT pathway to promote neutrophil development.

Caption: PEGylated TLR7 ligands activate the MyD88-dependent signaling pathway.

Experimental and Logical Workflows

A well-defined workflow is essential for the successful design, execution, and analysis of bioconjugation experiments.

Caption: A structured workflow for protein PEGylation from planning to characterization.

Azido-PEG12-alcohol: An In-Depth Technical Guide for Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG12-alcohol, a versatile heterobifunctional linker, and its critical role in the development of targeted drug delivery systems. This document details its physicochemical properties, experimental protocols for its use in creating antibody-drug conjugates (ADCs) and functionalized nanoparticles, and its application in targeting key signaling pathways in oncology.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal azide (B81097) group and a terminal hydroxyl group.[1][2] The presence of a 12-unit polyethylene glycol chain imparts hydrophilicity to the linker, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[3][4] The azide and hydroxyl functionalities allow for sequential and orthogonal conjugation reactions, making it a valuable tool in the construction of complex biomolecules.[1]

The primary application of this compound is in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes. This makes this compound an ideal candidate for linking targeting moieties, such as antibodies, to therapeutic payloads, such as small molecule drugs or nanoparticles.

Physicochemical Properties

The well-defined structure of this compound ensures batch-to-batch consistency and reproducibility in conjugation reactions. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C24H49N3O12 | |

| Molecular Weight | 571.66 g/mol | |

| Purity | >95% | |

| Appearance | Colorless to pale yellow oil or solid | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, desiccated |

Experimental Protocols